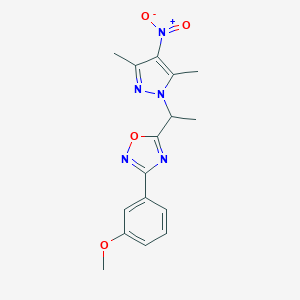
1,3-Diphenyl-4,4-dibromo-2-pyrazoline-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-4,4-dibromo-2-pyrazoline-5-one, commonly known as DBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DBH is a yellow crystalline powder that is highly soluble in most organic solvents. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Wissenschaftliche Forschungsanwendungen
DBH has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DBH has been found to have anti-inflammatory and anti-cancer properties. In agriculture, DBH has been studied for its potential use as a pesticide. In material science, DBH has been studied for its potential use as a polymer stabilizer.
Wirkmechanismus
The mechanism of action of DBH is not fully understood. However, it is believed that DBH exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. In addition, DBH has been found to inhibit the growth of certain bacteria and fungi.
Biochemical and Physiological Effects
DBH has been found to have various biochemical and physiological effects. In vitro studies have shown that DBH inhibits the activity of COX-2, which is an enzyme involved in the production of prostaglandins, a type of lipid mediator that plays a role in inflammation. DBH has also been found to induce apoptosis in cancer cells. In vivo studies have shown that DBH has anti-inflammatory and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DBH has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods. Another advantage is that it is highly soluble in most organic solvents, which makes it easy to work with in the lab. However, one limitation is that the yield of DBH using different synthesis methods can vary, which can affect the reproducibility of experiments. Another limitation is that the mechanism of action of DBH is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on DBH. One direction is to study the potential use of DBH as a pesticide in agriculture. Another direction is to study the potential use of DBH as a polymer stabilizer in material science. In medicine, future research could focus on the development of DBH derivatives with improved anti-inflammatory and anti-cancer properties. In addition, further studies are needed to fully understand the mechanism of action of DBH and its effects on different cell types and organisms.
Conclusion
In conclusion, DBH is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DBH and its derivatives for various applications.
Synthesemethoden
The synthesis of DBH can be achieved using various methods. One common method involves the reaction of 1,3-diphenyl-2-propen-1-one with N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. Another method involves the reaction of 1,3-diphenyl-2-propen-1-one with bromine in the presence of a catalyst such as aluminum chloride. The yield of DBH using these methods varies from 50% to 80%.
Eigenschaften
Molekularformel |
C15H10Br2N2O |
|---|---|
Molekulargewicht |
394.06 g/mol |
IUPAC-Name |
4,4-dibromo-2,5-diphenylpyrazol-3-one |
InChI |
InChI=1S/C15H10Br2N2O/c16-15(17)13(11-7-3-1-4-8-11)18-19(14(15)20)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
QKWLJFBXFBJTOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2(Br)Br)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2(Br)Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283872.png)
![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283873.png)
![6-Amino-4-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283875.png)
![6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283878.png)
![6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283881.png)
![6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283882.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283884.png)
![6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283885.png)
![6-Amino-4-[3-(1-naphthylmethoxy)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283887.png)
![6-Amino-4-{3-[(2-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283889.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283891.png)
